molecular formula C10H7NO2 B1218913 1-(Isoquinolin-3-yl)ethanone CAS No. 91544-03-5

1-(Isoquinolin-3-yl)ethanone

Cat. No. B1218913
CAS RN: 91544-03-5
M. Wt: 173.17 g/mol
InChI Key: KVMMIDQDXZOPAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoquinoline derivatives, including 1-(isoquinolin-3-yl)ethanone, involves various methodologies that highlight the adaptability and efficiency of organic synthesis techniques. For example, the synthesis of a related compound, 1-(2-chloro-4-phenylquinolin-3-yl)ethanone, was achieved through chlorination using POCl3 reagent, showcasing the utility of halogenation reactions in the modification of isoquinoline scaffolds (Murugavel et al., 2016). Another approach involves CuI-catalyzed three-component tandem reactions, demonstrating the efficiency of multi-component reactions in constructing complex molecules from simpler precursors (Ye, Zhou, & Wu, 2009).

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives is analyzed through various spectroscopic techniques, including FTIR, NMR, and single crystal X-ray diffraction. These analyses provide detailed insights into the molecular geometry, electronic structure, and vibrational spectra, facilitating a deeper understanding of the compound's reactivity and properties. The study by Murugavel et al. (2016) exemplifies the use of DFT computations alongside spectroscopic methods to elucidate the structural characteristics of isoquinoline derivatives.

Chemical Reactions and Properties

Isoquinoline derivatives participate in a wide range of chemical reactions, reflecting their chemical versatility. One notable reaction is the one-pot non-cyanide synthesis of 1-(pyridin-2-yl)isoquinoline-3-carbonitrile, showcasing the potential for creating complex heterocyclic compounds through innovative synthetic routes (Kopchuk et al., 2017). Additionally, the oxidative coupling of 1-(2-methyl-4-phenylquinolin-3-yl)ethanone with ethanol represents another chemical transformation, highlighting the diverse reactivity of these compounds (Chauhan et al., 2017).

Scientific Research Applications

Synthesis and Chemical Reactions

  • One-Pot Synthesis : 1-(Isoquinolin-3-yl)ethanone derivatives, such as 3-substituted isoquinolin-1-(2H)-ones and fused isoquinolin-1-(2H)-ones, can be synthesized in one-pot reactions. These compounds are produced using photostimulated SRN1 reactions involving various ketones in DMSO. Such methods are valuable for efficient and versatile chemical synthesis (Guastavino et al., 2006).

  • Synthesis of Novel Derivatives : Efficient and straightforward synthesis methods have been developed for creating novel derivatives of 1-(Isoquinolin-3-yl)ethanone. For example, 1,4-benzoxazepin-2-one derivatives can be synthesized through reactions involving isoquinoline and activated acetylenes, showcasing the compound's versatility in organic synthesis (Khaleghi et al., 2011).

  • Non-Cyanide Synthesis Methods : Novel synthesis techniques avoiding the use of cyanide have been employed in the creation of 1-(pyridin-2-yl)isoquinoline-3-carbonitrile, starting from 1-phenyl-2-[6-phenyl-3-(pyridin-2-yl)-1,2,4-triazin-5-yl]ethanone. These methods demonstrate the compound's role in the synthesis of more environmentally friendly chemical processes (Kopchuk et al., 2017).

Structural and Spectroscopic Studies

  • Crystal Structure and Spectroscopic Analysis : Detailed structural and vibrational spectroscopic studies have been conducted on 1-(2-chloro-4-phenylquinolin-3-yl)ethanone derivatives. This research contributes to understanding the physical and chemical properties of such compounds, with applications in materials science and molecular engineering (Murugavel et al., 2016).

  • Antioxidant, Antifungal, and Antibacterial Activities : Some derivatives of 1-(Isoquinolin-3-yl)ethanone, such as arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines, have shown promising antioxidant, antifungal, and antibacterial activities. This highlights the potential biomedical applications of these compounds in developing new therapeutic agents (Kumar & Vijayakumar, 2017).

Safety And Hazards

The safety information available indicates that 1-(Isoquinolin-3-yl)ethanone may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

1-isoquinolin-3-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-8(13)11-6-9-4-2-3-5-10(9)7-12-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMXNLJJYMMQIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=CC=CC=C2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Isoquinolin-3-yl)ethanone

CAS RN

91544-03-5
Record name 1-(isoquinolin-3-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 1-isoquinolinecarboxylic acid (51.6 mg, 0.30 mmol) in anhydrous DMF (3 mL) was added N,N-diisopropylethylamine (0.10 mL, 0.6 mmol), HOBT (48.3 mg, 0.36 mmol), EDC (68.6 mg, 0.36 mmol) and N1-(1H-Benzimidazol-2-ylmethyl)-N1-(5,6,7,8-tetrahydro-quinolin-8-yl)-propane-1,3-diamine (100 mg, 0.30 mmol). The resultant solution was stirred at room temperature for 16 h. The reaction mixture was diluted with EtOAc (40 mL), brine (15 mL) and H2O (5 mL) and the two layers mixed vigorously for 15 minutes. The layers were separated and the organic layer washed with brine (5×15 mL), dried (Na2SO4), filtered and concentrated in vacuo. Purification of the crude material by radial chromatography on a 1 mm TLC grade silica gel plate (CH2Cl2/MeOH/NH4OH, 50:1:1) gave the free base of the title compound (79.2 mg, 54%) as a white foam.
Quantity
51.6 mg
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
Quantity
48.3 mg
Type
reactant
Reaction Step One
Name
Quantity
68.6 mg
Type
reactant
Reaction Step One
Name
N1-(1H-Benzimidazol-2-ylmethyl)-N1-(5,6,7,8-tetrahydro-quinolin-8-yl)-propane-1,3-diamine
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
brine
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Guanti, R Riva - Tetrahedron: Asymmetry, 2001 - Elsevier
Kinetic resolution of racemic isoquinoline alcohols and acetates has been successfully accomplished using lipases as chiral catalysts. The diastereoselective functionalisation of the …
Number of citations: 20 www.sciencedirect.com

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